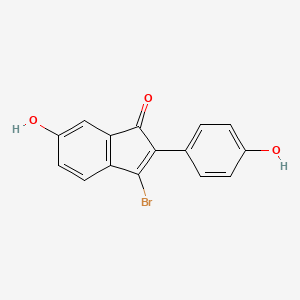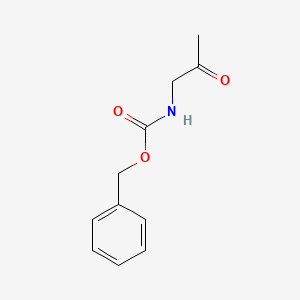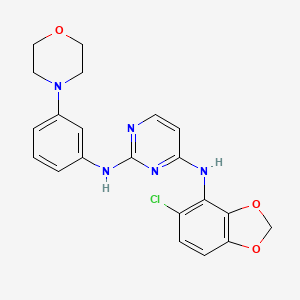
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromine atom, two hydroxyl groups, and a phenyl group attached to an indene backbone, making it an interesting subject for study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield 3-bromo-6-oxo-2-(4-oxophenyl)-1H-inden-1-one, while substitution of the bromine atom with an amine could produce 3-amino-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical products.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing various biological pathways. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the receptor, while the bromine atom may participate in halogen bonding, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-Bromo-2-(4-hydroxyphenyl)-1H-inden-1-one: Similar structure but lacks the hydroxyl group at the 6-position, potentially altering its chemical behavior.
3-Bromo-6-methoxy-2-(4-hydroxyphenyl)-1H-inden-1-one: The methoxy group may influence its solubility and reactivity compared to the hydroxyl group.
Uniqueness
3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H9BrO3 |
|---|---|
Molekulargewicht |
317.13 g/mol |
IUPAC-Name |
3-bromo-6-hydroxy-2-(4-hydroxyphenyl)inden-1-one |
InChI |
InChI=1S/C15H9BrO3/c16-14-11-6-5-10(18)7-12(11)15(19)13(14)8-1-3-9(17)4-2-8/h1-7,17-18H |
InChI-Schlüssel |
DHPCBFMFERFZLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=C(C2=O)C=C(C=C3)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethanesulfonamide](/img/structure/B10757977.png)

![3-(9-hydroxy-1,3-dioxo-4-phenyl-2,3-dihydropyrrolo[3,4-c]carbazol-6(1H)-yl)propanoic acid](/img/structure/B10757985.png)
![N-[7-(3-Aminophenyl)-5-methoxy-1,3-benzoxazol-2-YL]-2,5-dichlorobenzenesulfonamide](/img/structure/B10757987.png)
![1-{[N-(1-Imino-guanidino-methyl)]sulfanylmethyl}-3-trifluoromethyl-benzene](/img/structure/B10757989.png)
![N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline](/img/structure/B10757996.png)


![(4r)-7,8-Dichloro-1',9-Dimethyl-1-Oxo-1,2,4,9-Tetrahydrospiro[beta-Carboline-3,4'-Piperidine]-4-Carbonitrile](/img/structure/B10758006.png)
![5-{4-[(3,5-Difluorobenzyl)amino]phenyl}-6-ethylpyrimidine-2,4-diamine](/img/structure/B10758018.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B10758027.png)
![6-[2-(3'-Methoxybiphenyl-3-Yl)ethyl]pyridin-2-Amine](/img/structure/B10758038.png)
![7-Pyridin-2-Yl-N-(3,4,5-Trimethoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-2-Amine](/img/structure/B10758039.png)
![N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine](/img/structure/B10758041.png)
